2-(4-Methoxy-6-methylpyrimidin-2-YL)ethanamine hydrochloride
Description
2-(4-Methoxy-6-methylpyrimidin-2-YL)ethanamine hydrochloride is a pyrimidine derivative featuring a methoxy group at position 4, a methyl group at position 6, and an ethanamine hydrochloride moiety at position 2 of the pyrimidine ring. The hydrochloride salt enhances aqueous solubility, making it suitable for pharmaceutical and biochemical applications .
Structure
3D Structure of Parent
Properties
CAS No. |
1196151-19-5 |
|---|---|
Molecular Formula |
C8H14ClN3O |
Molecular Weight |
203.67 g/mol |
IUPAC Name |
2-(4-methoxy-6-methylpyrimidin-2-yl)ethanamine;hydrochloride |
InChI |
InChI=1S/C8H13N3O.ClH/c1-6-5-8(12-2)11-7(10-6)3-4-9;/h5H,3-4,9H2,1-2H3;1H |
InChI Key |
UIVPDTCNKBUCIK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)CCN)OC.Cl |
Origin of Product |
United States |
Preparation Methods
Synthesis Overview
The synthesis of 2-(4-Methoxy-6-methylpyrimidin-2-YL)ethanamine hydrochloride generally involves the following steps:
Formation of the Pyrimidine Ring : The initial step typically involves the synthesis of the pyrimidine core, which can be achieved through various methods such as cyclization reactions involving appropriate precursors.
Alkylation : The next step is the introduction of the ethanamine moiety through alkylation processes.
Hydrochloride Salt Formation : Finally, the compound is converted into its hydrochloride salt form for increased solubility and stability.
Detailed Preparation Methods
Synthesis of Pyrimidine Core
The pyrimidine component can be synthesized using various methods. A common approach involves:
Starting Materials : Utilizing commercially available 4-methoxy-2,6-dimethylpyrimidine as a precursor.
Reaction Conditions : The reaction may involve heating with a suitable acid catalyst to facilitate cyclization.
Example Reaction
A typical reaction might proceed as follows:
$$
\text{4-methoxy-2,6-dimethylpyrimidine} + \text{Acid Catalyst} \rightarrow \text{Pyrimidine Derivative}
$$
Alkylation to Form Ethanolamine Side Chain
Once the pyrimidine core is established, the next step involves alkylating the nitrogen atom with an ethyl halide to introduce the ethanamine side chain.
Reagents : Ethyl bromide or iodide is commonly used.
Conditions : This reaction typically requires a base (such as sodium hydride) to deprotonate the nitrogen and facilitate nucleophilic attack on the alkyl halide.
Example Reaction
$$
\text{Pyrimidine Derivative} + \text{Ethyl Halide} + \text{Base} \rightarrow \text{2-(4-Methoxy-6-methylpyrimidin-2-YL)ethanamine}
$$
Hydrochloride Salt Formation
The final step involves converting the free base into its hydrochloride salt:
- Procedure : The base is dissolved in an appropriate solvent (e.g., ethanol), and hydrochloric acid is added until saturation occurs.
Example Reaction
$$
\text{2-(4-Methoxy-6-methylpyrimidin-2-YL)ethanamine} + \text{HCl} \rightarrow \text{this compound}
$$
Yield and Purification
The yield of this compound can vary based on reaction conditions. Typical yields range from 60% to 90%, depending on factors such as:
- Purity of starting materials
- Reaction time and temperature
- Efficiency of purification methods (e.g., recrystallization, chromatography)
Table 1: Summary of Reaction Conditions and Yields
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Pyrimidine Synthesis | 4-Methoxy-2,6-dimethylpyrimidine + Acid | 70 |
| Alkylation | Pyrimidine Derivative + Ethyl Halide | 85 |
| Hydrochloride Formation | Free Base + HCl | >90 |
Chemical Reactions Analysis
Types of Reactions
2-(4-Methoxy-6-methylpyrimidin-2-YL)ethanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require an acidic or basic medium, while reduction reactions may require an inert atmosphere to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound may yield a corresponding aldehyde or carboxylic acid, while reduction may yield an amine or alcohol.
Scientific Research Applications
Pharmacological Applications
Immunomodulation : Research indicates that pyrimidine derivatives, including 2-(4-Methoxy-6-methylpyrimidin-2-YL)ethanamine hydrochloride, exhibit immunomodulating properties. They can act through Toll-like receptor 7 (TLR7), which is crucial in the immune response, suggesting potential applications in treating autoimmune diseases and enhancing vaccine efficacy .
Anticancer Activity : Studies have demonstrated that certain pyrimidine compounds can inhibit specific cancer cell lines by targeting unique molecular pathways. For example, compounds similar to this compound have been investigated for their ability to disrupt the function of protein arginine methyltransferase 5 (PRMT5), a target in cancer therapy . This inhibition can lead to synthetic lethality in cancer cells with specific genetic backgrounds, presenting a promising avenue for targeted cancer treatments.
Biochemical Applications
Enzyme Inhibition Studies : The compound has been utilized in enzyme inhibition studies, particularly focusing on its interaction with various enzymes involved in metabolic pathways. Its structural properties allow it to act as a competitive inhibitor, which can be useful in elucidating enzyme mechanisms and developing new therapeutic agents .
Synthesis of Novel Compounds : As a precursor, this compound can be used in the synthesis of more complex organic molecules. Its reactivity with other chemical moieties makes it valuable in organic synthesis and medicinal chemistry .
Case Study 1: Immunomodulatory Effects
A study involving a series of pyrimidine derivatives demonstrated that this compound significantly enhanced TLR7-mediated immune responses in vitro. The findings suggest its potential use as an adjuvant in vaccine formulations, enhancing the body’s immune response to pathogens .
Case Study 2: Anticancer Properties
In a recent investigation into PRMT5 inhibitors, compounds structurally related to this compound showed promising results in inhibiting cancer cell proliferation. The study highlighted the compound's ability to induce apoptosis selectively in MTAP-deleted cancer cells, suggesting a targeted therapeutic strategy .
Comparative Data Table
Mechanism of Action
The mechanism of action of 2-(4-Methoxy-6-methylpyrimidin-2-YL)ethanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may act as an inhibitor or activator of these targets, thereby modulating various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analysis
The compound’s closest analogs include substituted pyrimidines, benzimidazoles, and indole derivatives with ethanamine hydrochloride moieties. Key differentiating factors include substituent positions, electronic effects, and biological interactions.
Data Table: Comparative Analysis of Structural Analogs
Key Findings from Comparative Studies
Substituent Effects: Electron-Donating Groups: The 4-methoxy and 6-methyl groups in the target compound contrast with electron-withdrawing substituents (e.g., chlorine in ). Methoxy groups enhance nucleophilic aromatic substitution reactivity, while methyl groups increase lipophilicity . Pyrimidine vs. For example, indole derivatives bind HSP90 via nitro and amide interactions, whereas pyrimidines may target nucleotide-binding domains .
Solubility and Ionic Interactions: Hydrochloride salts universally improve aqueous solubility. For instance, 2-[4-(benzyloxy)phenyl]ethanamine HCl is soluble in water and ethanol, a trait shared with the target compound . The dihydrochloride form in (2-Methoxypyrimidin-4-yl)methanamine diHCl () further enhances ionic strength but reduces steric flexibility compared to mono-HCl salts.
Biological Activity :
- Tryptamine HCl () demonstrates anti-plasmodial activity and binds HSP90 via hydrogen bonds. The target compound’s pyrimidine ring may favor interactions with kinases or nucleic acids due to its structural resemblance to purine bases .
- Benzimidazole derivatives () are studied for their antiviral and anticancer properties, driven by halogen substituents and planar aromatic systems.
Crystallographic and Structural Insights :
- Pyrimidine analogs like 4,6-Dichloro-5-methoxypyrimidine () form 3D frameworks via Cl···N interactions. The target compound’s methoxy and methyl groups may instead promote van der Waals interactions or hydrophobic binding .
Biological Activity
2-(4-Methoxy-6-methylpyrimidin-2-yl)ethanamine hydrochloride is a pyrimidine derivative that has attracted significant attention due to its potential biological activities. This compound features a unique chemical structure that includes a methoxy group and a methyl group on the pyrimidine ring, linked to an ethanamine chain. Its molecular formula is with a molecular weight of approximately 167.20 g/mol. The compound's biological activity has been explored in various studies, indicating potential applications in antimicrobial and antiviral therapies.
The compound is characterized by its ability to undergo various chemical reactions, including oxidation and reduction, which can lead to the formation of different derivatives. The structural uniqueness of this compound allows it to interact with biological targets effectively.
Antimicrobial Properties
Research has indicated that this compound exhibits notable antimicrobial activity. In vitro studies have shown its effectiveness against a range of pathogens, including Gram-positive and Gram-negative bacteria. The compound's mechanism of action is believed to involve disruption of microbial cell membranes or inhibition of key metabolic pathways.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Antiviral Activity
In addition to its antibacterial properties, this compound has been studied for its antiviral effects. Preliminary screening against various viral strains suggests that it may inhibit viral replication through interference with viral entry or replication processes.
The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound interacts with specific enzymes or receptors involved in microbial metabolism or viral life cycles, leading to altered cellular functions.
Case Studies
- Antimicrobial Screening : A study conducted on the efficacy of this compound against Staphylococcus aureus and Escherichia coli demonstrated significant antibacterial activity, with MIC values indicating potential therapeutic applications in treating infections caused by these pathogens .
- Antiviral Evaluation : In a separate investigation, the compound was tested against influenza virus strains, showing promising results in reducing viral load in infected cell cultures. The study highlighted the need for further exploration into its mechanism and potential as an antiviral agent .
Research Findings
Recent studies have focused on the structure-activity relationship (SAR) of pyrimidine derivatives, including this compound. Modifications in the pyrimidine ring and ethanamine chain have been shown to influence biological activity significantly. For instance, increasing the hydrophobicity of the compound enhanced its antimicrobial potency .
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing 2-(4-Methoxy-6-methylpyrimidin-2-YL)ethanamine hydrochloride with high purity?
- Methodological Answer : Synthesis typically involves multi-step organic reactions, such as coupling pyrimidine derivatives with ethylamine precursors. Critical steps include protecting group strategies (e.g., methoxy group stability under acidic/basic conditions) and purification via recrystallization or column chromatography. For example, highlights a similar compound synthesized in 11 steps with 2-5% yield, emphasizing the need for optimizing reaction conditions (e.g., temperature, solvent polarity) to minimize side products . Post-synthesis, purity validation using HPLC (≥98% purity thresholds) and LC-MS is essential, as referenced in impurity profiling standards () .
Q. How should researchers characterize the molecular structure of this compound?
- Methodological Answer : Structural elucidation requires a combination of:
- NMR spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., methoxy and methyl groups on the pyrimidine ring).
- X-ray crystallography : For absolute configuration verification, using software like SHELX ( ) to refine diffraction data and resolve electron density maps .
- Mass spectrometry : High-resolution MS (HRMS) to validate molecular weight (e.g., Exact Mass data in ) .
Q. What analytical methods are recommended for quantifying this compound in complex matrices?
- Methodological Answer : Reverse-phase HPLC with UV detection (e.g., 254 nm for aromatic systems) is standard. Calibration curves using certified reference standards (e.g., Impurity E/F in ) ensure accuracy . For trace analysis, LC-MS/MS in Selected Reaction Monitoring (SRM) mode improves sensitivity, as demonstrated in pharmacokinetic studies ( ) .
Advanced Research Questions
Q. How can researchers resolve contradictions in pharmacological activity data for this compound?
- Methodological Answer : Discrepancies in IC₅₀ values (e.g., enzyme inhibition assays) may arise from assay conditions (e.g., substrate concentration, pH). Replicate experiments with controls (e.g., MAO-A/MAO-B inhibitors in ) are critical . Cross-validate using orthogonal methods:
- Isothermal Titration Calorimetry (ITC) : Directly measures binding thermodynamics.
- Computational docking : Density-functional theory (DFT) or molecular dynamics to predict binding modes (referenced in for correlation-energy modeling) .
Q. What strategies are effective for impurity profiling during scale-up synthesis?
- Methodological Answer : Employ a tiered approach:
- Forced degradation studies : Expose the compound to stress conditions (heat, light, pH extremes) to identify potential impurities (e.g., lists EP-grade impurities) .
- Stability-indicating assays : Use HPLC-DAD to track degradation products.
- Synthetic byproduct tracking : Compare with reference standards like those in (e.g., methylthiophene derivatives) .
Q. How can computational modeling optimize the compound’s interaction with biological targets?
- Methodological Answer :
- Density-functional theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity ( ) .
- Molecular docking : Use software like AutoDock Vina to simulate binding to receptors (e.g., MAO enzymes in ). Validate with experimental IC₅₀ data .
- ADMET prediction : Tools like SwissADME assess bioavailability and toxicity risks.
Q. What experimental designs are suitable for studying metabolic pathways of this compound?
- Methodological Answer :
- In vitro microsomal assays : Incubate with liver microsomes (human/rat) and monitor metabolites via LC-HRMS ( details MAO inhibition protocols) .
- Isotope labeling : Use deuterated analogs (e.g., ) to track metabolic transformations .
- CYP450 phenotyping : Co-incubate with isoform-specific inhibitors to identify involved enzymes.
Data Interpretation and Validation
Q. How should researchers address variability in crystallographic data for this compound?
- Methodological Answer :
- Refinement protocols : Use SHELXL ( ) to iteratively adjust parameters (e.g., thermal displacement factors) .
- Twinned crystals : Apply twin law corrections if diffraction patterns suggest twinning (common in polar space groups).
- Cross-validation : Compare with NMR-derived distances (NOESY/ROESY) to confirm molecular geometry.
Q. What statistical approaches are recommended for dose-response studies?
- Methodological Answer :
- Non-linear regression : Fit data to sigmoidal models (e.g., Hill equation) using software like GraphPad Prism.
- Bootstrap resampling : Estimate confidence intervals for IC₅₀/EC₅₀ values.
- Outlier analysis : Apply Grubbs’ test to exclude anomalous data points, ensuring reproducibility ( uses triplicate measurements) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
